molecular formula C8H17N B1465193 (2-Cyclopropyl-ethyl)-isopropyl-amine CAS No. 1249835-30-0

(2-Cyclopropyl-ethyl)-isopropyl-amine

Cat. No.: B1465193
CAS No.: 1249835-30-0
M. Wt: 127.23 g/mol
InChI Key: BTOWKIJEJVVLOM-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-ethyl)-isopropyl-amine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethyl chain, and an isopropyl group bonded to an amine group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopropyl ethyl bromide and isopropylamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize yield and purity.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors, which allow for better control of reaction parameters and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides, alkyl halides, and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various alcohols, ketones, and carboxylic acids.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Alkylated amines and ethers.

Properties

IUPAC Name

N-(2-cyclopropylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)9-6-5-8-3-4-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOWKIJEJVVLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(2-Cyclopropyl-ethyl)-isopropyl-amine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Cyclopropyl-ethyl)-isopropyl-amine exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-ethyl-isopropyl-amine: Similar structure but with an ethyl group instead of a cyclopropyl group.

  • N,N-diisopropylethylamine: Contains two isopropyl groups attached to an ethylamine core.

Uniqueness: (2-Cyclopropyl-ethyl)-isopropyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to its similar counterparts.

Biological Activity

(2-Cyclopropyl-ethyl)-isopropyl-amine, also known by its chemical formula C8_8H17_{17}N and CAS number 1249835-30-0, is a compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and research findings associated with this compound.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethyl chain, which is further linked to an isopropyl amine moiety. The structural properties contribute to its unique biological activities, particularly in terms of receptor interactions and enzyme modulation.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The cyclopropyl group enhances lipophilicity, allowing the compound to efficiently cross cell membranes and interact with intracellular targets.

Key Mechanisms:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, thereby modulating metabolic pathways crucial for cellular function.

Antimicrobial Activity

Research indicates that derivatives of amines similar to this compound demonstrate significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including those resistant to conventional antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Klebsiella pneumoniae1 µg/mL

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects by modulating NMDA receptor activity. This could have implications for treating neurodegenerative diseases where excitotoxicity is a concern.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several amine derivatives against the ESKAPE pathogens—known for their antibiotic resistance. The results indicated that compounds similar to this compound displayed promising antibacterial activity comparable to standard treatments like ciprofloxacin .
  • Neuropharmacological Assessment : Behavioral studies on related compounds demonstrated that they did not induce hyperlocomotion in rodent models, suggesting a favorable safety profile when targeting CNS pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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